molecular formula C7H13NO2 B3130920 Methyl 1-methylpyrrolidine-3-carboxylate CAS No. 34616-29-0

Methyl 1-methylpyrrolidine-3-carboxylate

Cat. No.: B3130920
CAS No.: 34616-29-0
M. Wt: 143.18 g/mol
InChI Key: ZWWOGQHZGYEOFM-UHFFFAOYSA-N
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Description

“Methyl 1-methylpyrrolidine-3-carboxylate” is a biochemical compound used for proteomics research . It has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring with a methyl group at the 1-position and a carboxylate group at the 3-position . The exact 3D structure may be viewed using specialized software .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 143.18 g/mol . More detailed physical and chemical property data may be available from specialized databases .

Scientific Research Applications

Catalytic Applications and Asymmetric Synthesis

MMP3C derivatives have been utilized as catalysts or ligands in asymmetric synthesis. For instance, derivatives of L-proline, a closely related compound, have been used to catalyze asymmetric Michael additions of ketones to nitroalkenes, showcasing their utility in modulating asymmetric chemo-selective reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015). Additionally, (S)-N-methylpyrrolidine-2-carboxylate has been found effective as a ligand for copper-catalyzed N-arylation of amides, indicating its value in facilitating reactions under mild conditions and yielding a variety of N-arylamides (Wang, Liu, Wang, Ma, & Zhang, 2010).

Organic Synthesis and Chemical Transformations

The synthesis and improvement of specific derivatives of MMP3C have shown significant yields and purity, suggesting their importance in the synthesis of complex organic molecules. For example, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride from a related precursor demonstrates a simple, mild, and safe procedure, suitable for scale-up production (Qing-fang, 2005). Moreover, MMP3C derivatives have been synthesized for use as electrogenerated chemiluminescence derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography, illustrating their utility in analytical chemistry (Morita & Konishi, 2002).

Materials Science and Nanoparticle Synthesis

In materials science, MMP3C derivatives have facilitated the synthesis of aluminum nanoparticles, serving as precursors that, in combination with specific passivation agents, lead to well-defined and dispersed nanoparticles. This application highlights the role of MMP3C derivatives in nanotechnology and materials science, providing insights into the synthesis and stabilization of metal nanoparticles (Meziani et al., 2009).

Safety and Hazards

“Methyl 1-methylpyrrolidine-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

Future Directions

“Methyl 1-methylpyrrolidine-3-carboxylate” is currently used for proteomics research . Future directions may include further exploration of its potential uses in various fields of research. For instance, pyrrolidine derivatives have been studied for their potential applications in drug discovery .

Properties

IUPAC Name

methyl 1-methylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-3-6(5-8)7(9)10-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWOGQHZGYEOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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